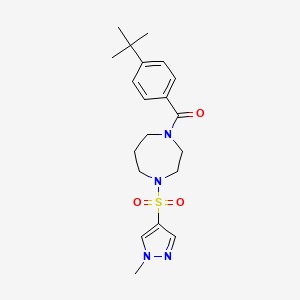
(4-(tert-butyl)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(tert-butyl)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C20H28N4O3S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(tert-butyl)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone has garnered attention in recent research due to its potential biological activities. This article synthesizes existing studies and findings on the compound's pharmacological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tert-butyl group, a phenyl moiety, and a diazepane ring substituted with a pyrazole derivative. The molecular formula is C27H30N2O5S, indicating the presence of multiple functional groups that contribute to its biological activity .
Research indicates that compounds containing pyrazole and sulfonamide functionalities often exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The mechanism of action typically involves the inhibition of specific enzymes or receptors associated with disease pathways.
Enzyme Inhibition
One notable target for similar compounds is the enzyme dihydroorotate dehydrogenase (DHODH) , which plays a crucial role in pyrimidine biosynthesis. Inhibition of DHODH has been linked to antimalarial activity, suggesting that related compounds may also exhibit similar effects .
Antimicrobial Activity
In vitro studies have demonstrated that similar pyrazole derivatives possess significant antimicrobial properties against various pathogens. For instance, compounds with structural similarities have shown effective inhibition against both Gram-positive and Gram-negative bacteria .
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative A | E. coli | 32 µg/mL |
| Pyrazole Derivative B | S. aureus | 16 µg/mL |
Antimalarial Activity
As mentioned earlier, compounds targeting DHODH have shown promising results in antimalarial assays. For example, derivatives similar to the compound were tested against Plasmodium falciparum, revealing IC50 values in the low micromolar range .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to our compound. The results indicated that modifications in the sulfonamide group significantly enhanced activity against resistant strains of bacteria.
Case Study 2: Antimalarial Potential
Another investigation focused on the antimalarial properties of pyrazole-containing compounds. The study reported that specific substitutions on the diazepane ring improved selectivity for P. falciparum over human DHODH, suggesting a favorable therapeutic index .
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-20(2,3)17-8-6-16(7-9-17)19(25)23-10-5-11-24(13-12-23)28(26,27)18-14-21-22(4)15-18/h6-9,14-15H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJWXVMCICDIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














